molecular formula C8H9ClN2O B1396725 5-Chloro-N,N-dimethylpyridine-2-carboxamide CAS No. 89544-34-3

5-Chloro-N,N-dimethylpyridine-2-carboxamide

Cat. No.: B1396725
CAS No.: 89544-34-3
M. Wt: 184.62 g/mol
InChI Key: NHHXMINPPKXNMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N,N-dimethylpyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorine atom at the 5th position of the pyridine ring and a carboxamide group at the 2nd position, with two methyl groups attached to the nitrogen atom of the carboxamide. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N-dimethylpyridine-2-carboxamide can be achieved through several synthetic routes. One common method involves the chlorination of 2-pyridinecarboxamide, followed by N,N-dimethylation. The reaction typically proceeds as follows:

    Chlorination: 2-Pyridinecarboxamide is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the 5th position of the pyridine ring.

    N,N-Dimethylation: The resulting 5-chloro-2-pyridinecarboxamide is then subjected to N,N-dimethylation using reagents such as dimethyl sulfate ((CH₃O)₂SO₂) or methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N-dimethylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids in the presence of a base like potassium phosphate (K₃PO₄).

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives.

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Coupling Reactions: Biaryl derivatives.

Scientific Research Applications

5-Chloro-N,N-dimethylpyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-dimethylpyridine-2-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-pyridinecarboxamide: Lacks the N,N-dimethyl groups, which may affect its reactivity and biological activity.

    N,N-Dimethyl-2-pyridinecarboxamide: Lacks the chlorine atom, which may influence its chemical properties and applications.

    5-Chloro-N-methylpyridine-2-carboxamide:

Uniqueness

5-Chloro-N,N-dimethylpyridine-2-carboxamide is unique due to the presence of both the chlorine atom and the N,N-dimethyl groups. These structural features contribute to its distinct chemical reactivity and potential applications in various fields. The combination of these functional groups can enhance its ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-chloro-N,N-dimethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11(2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHXMINPPKXNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728995
Record name 5-Chloro-N,N-dimethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89544-34-3
Record name 5-Chloro-N,N-dimethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-N,N-dimethylpyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Chloro-N,N-dimethylpyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-Chloro-N,N-dimethylpyridine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Chloro-N,N-dimethylpyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-Chloro-N,N-dimethylpyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-Chloro-N,N-dimethylpyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.